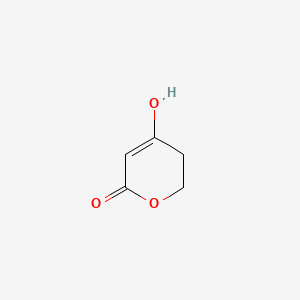
2-Hydroxy-5,6-dihydropyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5,6-dihydropyran-4-one is a heterocyclic compound featuring a six-membered ring with an oxygen atom and a hydroxyl group This compound is part of the pyran family, which is known for its diverse biological and pharmaceutical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5,6-dihydropyran-4-one can be achieved through several methods. One common approach involves the intramolecular cyclization of α-haloesters using a metal as a reducing agent . Another method includes the multicomponent reaction (MCR) approach, which is favored for its high efficiency, atom economy, and green reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals or nanocatalysts, is common to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-5,6-dihydropyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in the Maillard reaction, contributing to its antioxidant properties .
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Metal hydrides like sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various hydroxylated derivatives, while reduction may produce alcohols or other reduced forms .
Applications De Recherche Scientifique
2-Hydroxy-5,6-dihydropyran-4-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-Hydroxy-5,6-dihydropyran-4-one exerts its effects is primarily through its antioxidant activity. The hydroxyl group in its structure plays a crucial role in scavenging free radicals, thereby reducing oxidative stress . This activity is attributed to the unstable enol structure within the compound, which facilitates the transfer of protons to oxygen radicals .
Comparaison Avec Des Composés Similaires
5,6-Dihydro-2H-pyran-2-one: Known for its biological activities, including antimicrobial and anti-inflammatory properties.
4-Hydroxy-5,6-dihydro-2H-pyran-2-one: Exhibits similar antioxidant properties and is used in various chemical syntheses.
Uniqueness: 2-Hydroxy-5,6-dihydropyran-4-one stands out due to its specific hydroxyl group positioning, which enhances its antioxidant capabilities. This unique structure allows it to participate in a broader range of chemical reactions and applications compared to its analogs .
Propriétés
Numéro CAS |
55100-07-7 |
|---|---|
Formule moléculaire |
C5H6O3 |
Poids moléculaire |
114.10 g/mol |
Nom IUPAC |
4-hydroxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C5H6O3/c6-4-1-2-8-5(7)3-4/h3,6H,1-2H2 |
Clé InChI |
NJGFHHXZSDLYQJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)
![[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride](/img/structure/B12103216.png)
![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)
![3-Hydroxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12103224.png)





![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)

